molecular formula C17H12N2S B14483297 6-(1,3-Benzothiazol-2-yl)-4-methylquinoline CAS No. 64819-85-8

6-(1,3-Benzothiazol-2-yl)-4-methylquinoline

Cat. No.: B14483297
CAS No.: 64819-85-8
M. Wt: 276.4 g/mol
InChI Key: OVAAXSLQHZGGGL-UHFFFAOYSA-N
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Description

6-(1,3-Benzothiazol-2-yl)-4-methylquinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline. These fused ring systems are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzothiazol-2-yl)-4-methylquinoline typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzothiazol-2-yl)-4-methylquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Benzothiazol-2-yl)-4-methylquinoline stands out due to its unique combination of benzothiazole and quinoline structures, which confer a distinct set of biological and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

64819-85-8

Molecular Formula

C17H12N2S

Molecular Weight

276.4 g/mol

IUPAC Name

2-(4-methylquinolin-6-yl)-1,3-benzothiazole

InChI

InChI=1S/C17H12N2S/c1-11-8-9-18-14-7-6-12(10-13(11)14)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3

InChI Key

OVAAXSLQHZGGGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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